molecular formula C11H10 B1609239 Pent-4-en-1-ynylbenzene CAS No. 4289-20-7

Pent-4-en-1-ynylbenzene

Cat. No. B1609239
CAS RN: 4289-20-7
M. Wt: 142.2 g/mol
InChI Key: XFUQCDNMEJGDIV-UHFFFAOYSA-N
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Description

Pent-4-en-1-ynylbenzene is a chemical compound with the molecular formula C11H10 . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is pent-4-en-1-ynylbenzene .


Molecular Structure Analysis

The molecular structure of Pent-4-en-1-ynylbenzene consists of 21 bonds in total. This includes 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

Pent-4-en-1-ynylbenzene has a molecular weight of 142.20 g/mol . It has a computed XLogP3-AA value of 3.4 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 142.078250319 g/mol . The topological polar surface area is 0 Ų . The compound has 11 heavy atoms . The complexity of the compound is 171 .

Scientific Research Applications

Chemical Structure and Spectroscopy

Pent-4-en-1-ynylbenzene and its derivatives have been extensively studied in the field of chemical spectroscopy. An electron spin resonance study explored the properties of pentenynyl and pentadiynyl radicals, providing insights into their stabilization energies and barriers to rotation (Roberts & Walton, 1981). Additionally, the molecular structure of related compounds, such as N-[1-Phenyl-2,5-bis(tri­methyl­sil­yl)pent-2-en-4-yn-1-yl]aniline, has been characterized, revealing details about the planarity of the pent-2-en-4-yl fragment and the dihedral angles between phenyl rings (Burlakov et al., 2016).

Synthesis and Reactions

Research in organic chemistry has explored various synthetic routes involving pent-4-en-1-ynylbenzene. For instance, studies have examined the coupling of penta-2,4-dienyl- and pent-2-en-4-ynylindium reagents with aldehydes, highlighting the regioselectivity and yields of the reactions (Hirashita et al., 1997). Synthesis of derivatives such as difluoroiodomethylsulfanylbenzenes and their radical addition to unsaturatedcompounds like pent-4-en-1-ols has been investigated, contributing to the field of radical chemistry (Yang et al., 2008).

Catalysis and Polymerization

Pent-4-en-1-ynylbenzene is also significant in catalysis research. A study described the synthesis of a nickel(II) precatalyst using a β-triketimine ligand derived from N-(4-(mesitylamino)pent-3-en-2-ylidene)-2,4,6-trimethylbenzenamine. This complex was used for ethylene polymerization, demonstrating its potential in producing elastomeric, branched polyethylene (Hamedani et al., 2013).

Spectroscopy and Identification

The identification of resonance-stabilized cis- and trans-1-vinylpropargyl radicals, which are closely related to pent-4-en-1-ynylbenzene, was achieved using a combination of fluorescence and ionization spectroscopies. This research contributed to understanding the electronic structures and stabilization of such radicals (Reilly et al., 2009).

Antioxidant Properties

Investigations into the antioxidant properties of phenolic pent-4-en-1-yne derivatives isolated from Hypoxis Rooperi, such as rooperol, have been conducted using computational methods. These studies provide insights into the antiradical mechanisms and the influence of molecular geometry on antioxidant activity (Kabanda et al., 2015).

Safety And Hazards

Pent-4-en-1-ynylbenzene is considered a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place .

properties

IUPAC Name

pent-4-en-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUQCDNMEJGDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408806
Record name Pent-4-en-1-ynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-en-1-ynylbenzene

CAS RN

4289-20-7
Record name Pent-4-en-1-ynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Erver, JR Kuttner, G Hilt - The Journal of Organic Chemistry, 2012 - ACS Publications
The combination of two powerful cobalt-catalyzed carbon–carbon bond forming transformations, namely, the Diels–Alder and the 1,4-hydrovinylation reaction, in a tandem or a …
Number of citations: 30 pubs.acs.org
J Choe, J Yang, K Park, T Palani, S Lee - Tetrahedron Letters, 2012 - Elsevier
The coupling reaction of aryl alkynyl carboxylic acids and allyl acetates was carried out in the presence of nickel catalyst to produce the allyl alkynes in good yields. The optimized …
Number of citations: 38 www.sciencedirect.com
DV Naik, R Kumar, D Tripathi, R Singh… - Journal of Analytical and …, 2016 - Elsevier
The product distribution pattern of the co-pyrolysis process involving lignocellulosic biomass and bituminous coal has a remarkable influence on the understanding of co-…
Number of citations: 16 www.sciencedirect.com

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